2-[5-(hydrazinesulfonyl)thiophen-2-yl]acetic acid
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Overview
Description
It is a white crystalline solid with a melting point of 125-127°C and a density of 1.54 g/cm³. This compound is a versatile reagent used in various scientific research applications, including organic synthesis, biochemistry, and drug discovery.
Preparation Methods
2-[5-(Hydrazinesulfonyl)thiophen-2-yl]acetic acid can be synthesized through the reaction of sulfuric acid and hydrazine sulfate in the presence of sodium acetate. The reaction is carried out at a temperature of 70-80°C for about 4 hours. The resulting product is a white crystalline solid, which can be purified by recrystallization from ethanol or methanol
Chemical Reactions Analysis
2-[5-(Hydrazinesulfonyl)thiophen-2-yl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazine group to an amine group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted thiophene derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. Major products formed from these reactions include sulfonic acids, amines, and substituted thiophenes.
Scientific Research Applications
2-[5-(Hydrazinesulfonyl)thiophen-2-yl]acetic acid is widely used in scientific research due to its versatility:
Organic Synthesis: It serves as a source of hydrazine and a reagent for synthesizing various organic compounds.
Biochemistry: The compound is used as a substrate for enzymes and as a ligand in protein-ligand interactions.
Drug Discovery: It is utilized in the synthesis of peptides and as a reagent in drug discovery processes.
Polymer and Dye Synthesis: The compound is used in the synthesis of polymers, dyes, and pigments.
Mechanism of Action
The mechanism of action of 2-[5-(Hydrazinesulfonyl)thiophen-2-yl]acetic acid involves its role as a source of hydrazine, a highly reactive compound that can react with various organic compounds. It can also act as a catalyst in organic reactions by providing an active site for the reaction to occur. Additionally, the compound can act as a ligand in protein-ligand interactions, binding to the active site of an enzyme and activating its activity.
Comparison with Similar Compounds
2-[5-(Hydrazinesulfonyl)thiophen-2-yl]acetic acid is unique due to its specific structure and reactivity. Similar compounds include:
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.
2-Aminothiophene: A thiophene derivative with an amino group instead of a hydrazinesulfonyl group.
Thiophene-2-sulfonic acid: A thiophene derivative with a sulfonic acid group.
Compared to these compounds, this compound offers unique reactivity due to the presence of the hydrazinesulfonyl group, making it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
2-[5-(hydrazinesulfonyl)thiophen-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S2/c7-8-14(11,12)6-2-1-4(13-6)3-5(9)10/h1-2,8H,3,7H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXRBNYEJJMRAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)NN)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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